3-Aminoethyl-1-N-Cbz-pyrrolidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of benzyl chloroformate (Cbz-Cl) to protect the amino group, followed by the formation of the pyrrolidine ring through cyclization reactions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Aminoethyl-1-N-Cbz-pyrrolidine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced or modified using various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 3-Aminoethyl-1-N-Cbz-pyrrolidine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: The compound is used in proteomics research to study protein interactions and functions .
Industry: In the chemical industry, this compound is used in the synthesis of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Aminoethyl-1-N-Cbz-pyrrolidine involves its interaction with various molecular targets, depending on the specific application. In proteomics research, it may interact with proteins to study their structure and function. The compound’s effects are mediated through its ability to form stable complexes with target molecules, facilitating their analysis and characterization .
Comparison with Similar Compounds
3-Aminomethyl-1-N-Cbz-pyrrolidine: A closely related compound with similar chemical properties.
N-Cbz-3-aminopropylamine: Another compound with a similar structure but with a different alkyl chain length.
Uniqueness: 3-Aminoethyl-1-N-Cbz-pyrrolidine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with proteins makes it particularly valuable in proteomics research .
Properties
IUPAC Name |
benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKELBKKCCWEFAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCN)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373359 |
Source
|
Record name | 3-Aminoethyl-1-N-Cbz-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811842-07-6 |
Source
|
Record name | 3-Aminoethyl-1-N-Cbz-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 811842-07-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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